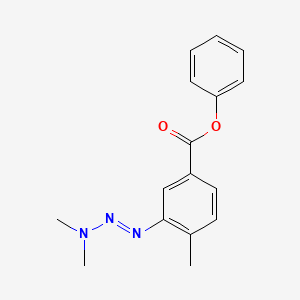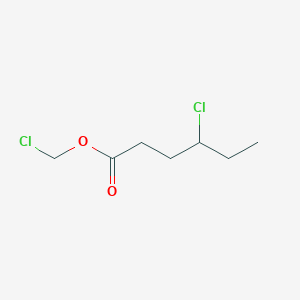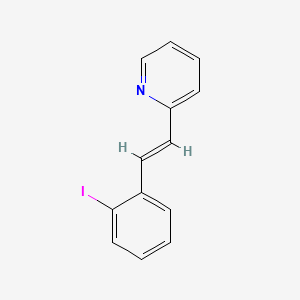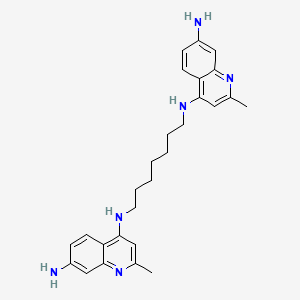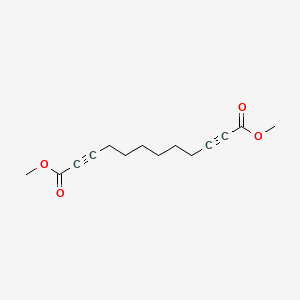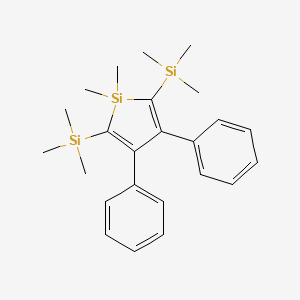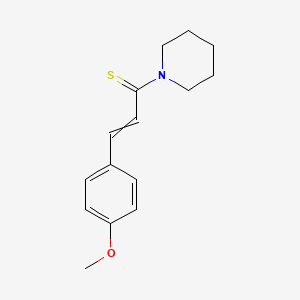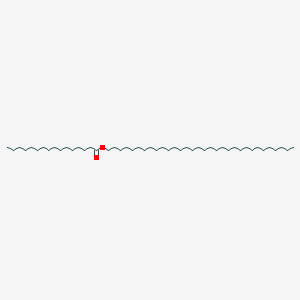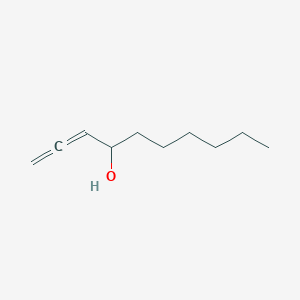
1,2-Decadien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Decadien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Decadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-decadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One method involves the catalytic hydrogenation of 1,2-decadiene in the presence of a metal catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Decadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of 1,2-decadien-4-one.
Reduction: Formation of 1,2-decanediol.
Substitution: Formation of 1,2-decadien-4-chloride or 1,2-decadien-4-bromide.
Wissenschaftliche Forschungsanwendungen
1,2-Decadien-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Decadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bonds can undergo reactions with reactive oxygen species, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1,2-Decadien-4-ol can be compared with other similar compounds such as:
2,4-Decadien-1-ol: Similar structure but with the hydroxyl group at the first position.
2,4-Decadien-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1,2-Decadien-4-one: Similar structure but with a carbonyl group at the fourth position.
The uniqueness of this compound lies in its specific arrangement of double bonds and the position of the hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78094-59-4 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h8,10-11H,2-3,5-7,9H2,1H3 |
InChI-Schlüssel |
ZFMWPCKHJJDIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C=C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




